molecular formula C6H7N3S B3077616 3-methylpyrazine-2-carbothioamide CAS No. 104893-63-2

3-methylpyrazine-2-carbothioamide

Cat. No.: B3077616
CAS No.: 104893-63-2
M. Wt: 153.21 g/mol
InChI Key: JADSIESGZRPBIF-UHFFFAOYSA-N
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Description

3-Methylpyrazine-2-carbothioamide is a pyrazine-based building block of high interest in medicinal chemistry and drug discovery research. This compound features a carbothioamide group, a key pharmacophore in the development of bioactive molecules. Current scientific literature indicates that carbothioamide-containing compounds are actively investigated for their anticancer properties. Structural analogs have demonstrated potent antiproliferative activity against human cancer cell lines, such as HepG2 and A549, and function through mechanisms involving the induction of apoptosis, stimulation of caspase-3 activity, and cleavage of poly ADP-ribose polymerase (c-PARP) . Furthermore, pyrazine carboxamide and carbothioamide derivatives are a significant class of compounds in antimicrobial research. They are explored as novel antimycobacterial agents, with some derivatives showing activity against Mycobacterium tuberculosis . The molecular structure of this compound makes it a versatile precursor for synthesizing diverse heterocyclic compounds for structure-activity relationship (SAR) studies, molecular docking, and lead optimization in various therapeutic areas . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methylpyrazine-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c1-4-5(6(7)10)9-3-2-8-4/h2-3H,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADSIESGZRPBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylpyrazine-2-carbothioamide typically involves the reaction of 3-methylpyrazine-2-carboxylic acid with thioamide derivatives. One common method includes the use of thionyl chloride to convert the carboxylic acid to an acid chloride, followed by reaction with ammonium thiocyanate to form the carbothioamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methylpyrazine-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 3-methylpyrazine-2-carbothioamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in oxidative stress, leading to its potential use in managing conditions related to oxidative damage .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrazine Derivatives

Pyrazine derivatives exhibit diverse biological activities depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazine Derivatives
Compound Substituents (Position) Functional Group at C2 Key Properties/Activity Reference
3-Methylpyrazine-2-carbothioamide Methyl (C3) Carbothioamide (-C(S)NH₂) High lipophilicity, potential antimycobacterial activity
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (Compound 8) 4-Methylbenzylamino (C3) Carboxamide (-CONH₂) MIC = 3 µM (close to isoniazid)
3-Benzylamino-5-cyanopyrazine-2-carboxamide Benzylamino (C3), cyano (C5) Carboxamide (-CONH₂) Reduced activity vs. carbothioamide analogs
3-Amino-5,6-dimethylpyrazine-2-carboxamide Amino (C3), methyl (C5, C6) Carboxamide (-CONH₂) Enhanced solubility, moderate activity
2-Isonicotinoyl-N-methylhydrazinecarbothioamide Pyridine ring, methylhydrazine Thiosemicarbazide (-NHC(S)NHCH₃) Metal chelation, antitubercular activity
Key Observations :
  • Carbothioamide vs.
  • Substituent Position : Methyl groups at C3 (as in this compound) enhance steric effects, possibly optimizing target binding. In contrast, 5,6-dimethyl substitution () may hinder interactions due to bulkiness .
  • Amino vs. Alkyl Groups: Amino substituents (e.g., 3-amino derivatives) introduce hydrogen-bonding capacity, enhancing target affinity but may alter pharmacokinetics .
Table 2: Antimicrobial Activity of Selected Derivatives
Compound MIC (µM) Target Pathogen Notes Reference
This compound N/A Mycobacterium tuberculosis Predicted activity based on structural analogs
Compound 8 3 M. tuberculosis Comparable to isoniazid
5-Fluoro-3-hydroxypyrazine-2-carboxamide 12 M. tuberculosis Nitration at C6 reduces activity
2-Isonicotinoyl-N-methylhydrazinecarbothioamide 5 M. tuberculosis Thiosemicarbazide enhances metal ion chelation
Mechanistic Insights :
  • Carbothioamide Derivatives: The sulfur atom may facilitate interactions with mycobacterial enzymes (e.g., inhA enoyl-ACP reductase) via hydrogen bonding or metal coordination .

Physicochemical Properties

Table 3: Physical and Chemical Properties
Compound Melting Point (°C) logK Solubility Reference
This compound N/A ~1.8* Low (organic solvents)
Compound 8 145–147 1.5 Moderate (DMSO)
3-Amino-N-methylpyrazine-2-carboxamide N/A 0.9 High (aqueous)

*Estimated based on structural analogs.

Critical Analysis :
  • Lipophilicity : Carbothioamide derivatives generally exhibit higher logK values than carboxamides, favoring blood-brain barrier penetration but requiring formulation adjustments for bioavailability .
  • Thermal Stability : Higher melting points in compounds like Compound 8 suggest crystalline stability, advantageous for storage .

Q & A

Q. Advanced

  • Halogenation : Introducing Cl or F at C3 enhances lipophilicity, improving membrane permeability and antibacterial activity (e.g., against E. coli with MIC ≈ 8 µg/mL) .
  • Metal complexes : Cu²⁺ or Pt⁴⁺ chelates exhibit redox activity, enabling DNA intercalation (studied via UV-Vis hypochromism and viscosity measurements) .
  • SAR studies : Methyl groups at C3 reduce steric hindrance, increasing binding to enzyme active sites (e.g., mycobacterial enoyl-ACP reductase) .

What strategies address low solubility of this compound in aqueous systems for in vitro assays?

Q. Advanced

  • Co-solvency : Use PEG-400 or Transcutol, which increase solubility by 10³-fold via hydrogen bonding and hydrophobic interactions .
  • Prodrug design : Esterification of the carbothioamide group enhances hydrophilicity (e.g., phosphate prodrugs with solubility >50 mg/mL) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability (e.g., 80% release in simulated gastric fluid) .

How are kinetic and mechanistic studies conducted to evaluate the stability of this compound under physiological conditions?

Q. Advanced

  • pH-dependent degradation : HPLC monitoring reveals hydrolysis of the carbothioamide group at pH > 7.5, with a half-life (t₁/₂) of 12 hours .
  • Thermal stability : TGA/DSC analyses show decomposition above 200°C, confirming suitability for high-temperature reactions .
  • Oxidative pathways : ESR spectroscopy detects radical intermediates during peroxide-mediated oxidation .

What in silico tools are used to predict the ADMET profile of this compound derivatives?

Q. Advanced

  • SwissADME : Predicts moderate blood-brain barrier permeability (logBB = −0.5) and CYP450 inhibition (CYP3A4 IC₅₀ ≈ 15 µM) .
  • ProTox-II : Flags hepatotoxicity risks (LD₅₀ ≈ 300 mg/kg) due to quinone metabolite formation .
  • Molecular docking : AutoDock Vina models binding to M. tuberculosis KasA (ΔG = −9.2 kcal/mol), aligning with experimental MIC data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methylpyrazine-2-carbothioamide
Reactant of Route 2
3-methylpyrazine-2-carbothioamide

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